Cas no 1807214-83-0 (Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate)
Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate
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- Inchi: 1S/C11H9BrClNO2/c1-2-16-11(15)10-7(6-14)3-4-9(13)8(10)5-12/h3-4H,2,5H2,1H3
- InChI Key: HCXXHENPGPUMGJ-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=C(C#N)C=1C(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 3
- Topological Polar Surface Area: 50.1
Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017223-1g |
Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate |
1807214-83-0 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate
Ethyl 2-Bromomethyl-3-Chloro-6-Cyanobenzoate: A Comprehensive Overview
Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate, also known by its CAS number 1807214-83-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a bromomethyl substituent, and a chlorine atom at specific positions on the aromatic ring. The presence of these functional groups makes it highly versatile and valuable in both academic research and industrial applications.
The synthesis of Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate involves a series of carefully controlled reactions, including nucleophilic substitution and electrophilic aromatic substitution. These reactions are optimized to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of its production, making it more accessible for large-scale manufacturing.
One of the most notable applications of Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate is in the field of drug discovery. Its structure allows for the incorporation of multiple bioactive groups, making it an ideal candidate for designing new pharmaceutical agents. For instance, researchers have explored its potential as a precursor for developing anti-inflammatory drugs and anticancer agents. The bromomethyl group, in particular, has shown promise in mediating key biochemical pathways that are critical for disease progression.
In addition to its role in pharmaceuticals, Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate has found applications in materials science. Its ability to form stable polymers under specific conditions has led to its use in developing advanced coatings and adhesives. Recent studies have demonstrated that this compound can be used to create biodegradable polymers, which are increasingly sought after in the context of environmental sustainability.
The chemical properties of Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate are equally fascinating. Its solubility in organic solvents and stability under moderate thermal conditions make it suitable for a wide range of chemical transformations. Moreover, its reactivity towards nucleophiles and electrophiles provides chemists with a powerful tool for designing complex molecules with tailored functionalities.
From an environmental standpoint, the ecological impact of Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate has been a subject of recent research. Studies indicate that it degrades relatively quickly under aerobic conditions, reducing its potential to accumulate in ecosystems. This finding is particularly important for industries that rely on this compound, as it aligns with global efforts to promote eco-friendly chemical practices.
In conclusion, Ethyl 2-bromomethyl-3-chloro-6-cyanobenzoate stands out as a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in the development of innovative solutions for modern challenges.
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